![molecular formula C15H16F3N5O B5797628 N-(4-ETHOXYPHENYL)-N'-[4-METHYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]GUANIDINE](/img/structure/B5797628.png)
N-(4-ETHOXYPHENYL)-N'-[4-METHYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]GUANIDINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ETHOXYPHENYL)-N’-[4-METHYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]GUANIDINE is a synthetic organic compound that belongs to the class of guanidines. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ETHOXYPHENYL)-N’-[4-METHYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]GUANIDINE typically involves the following steps:
Formation of the Ethoxyphenyl Intermediate: This step involves the reaction of 4-ethoxyaniline with a suitable reagent to introduce the ethoxy group.
Pyrimidine Derivative Formation: The next step involves the synthesis of the pyrimidine derivative, which can be achieved through various methods such as cyclization reactions.
Guanidine Formation: The final step involves the reaction of the ethoxyphenyl intermediate with the pyrimidine derivative in the presence of a guanidination reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis systems.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-ETHOXYPHENYL)-N’-[4-METHYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]GUANIDINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield amines or other reduced forms.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of N-(4-ETHOXYPHENYL)-N’-[4-METHYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]GUANIDINE would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-METHOXYPHENYL)-N’-[4-METHYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]GUANIDINE
- N-(4-ETHOXYPHENYL)-N’-[4-METHYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]UREA
Uniqueness
N-(4-ETHOXYPHENYL)-N’-[4-METHYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]GUANIDINE is unique due to the presence of both ethoxyphenyl and trifluoromethylpyrimidinyl groups, which confer specific chemical properties and potential biological activities. Its uniqueness lies in its specific structure, which may offer advantages in terms of reactivity, stability, and selectivity in various applications.
Propiedades
IUPAC Name |
1-(4-ethoxyphenyl)-2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N5O/c1-3-24-11-6-4-10(5-7-11)21-13(19)23-14-20-9(2)8-12(22-14)15(16,17)18/h4-8H,3H2,1-2H3,(H3,19,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOTYSAYYFOYEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=NC2=NC(=CC(=N2)C(F)(F)F)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N/C(=N/C2=NC(=CC(=N2)C(F)(F)F)C)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
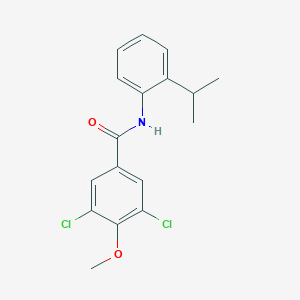
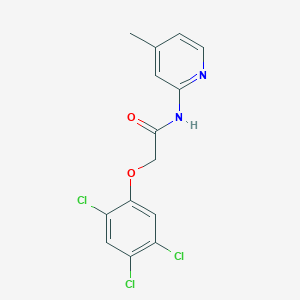
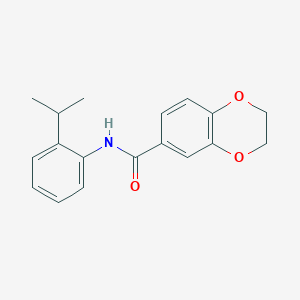
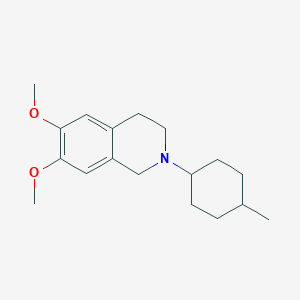
![N,N-diethyl-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine](/img/structure/B5797580.png)
![N-[4-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]phenyl]acetamide](/img/structure/B5797583.png)
![3-(4-fluorophenyl)-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5797595.png)
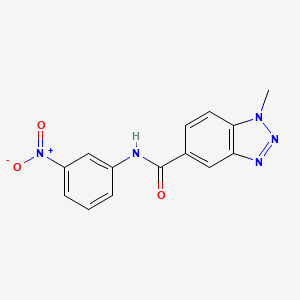
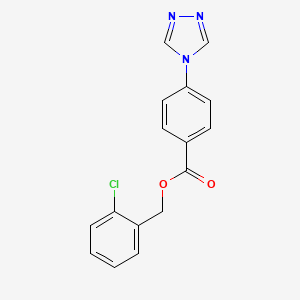
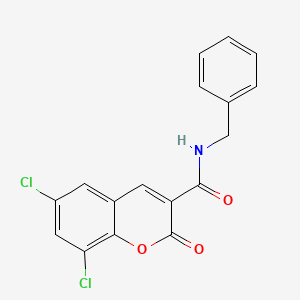
![N'-(3-chloro-4-fluorophenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5797618.png)
![4-[({[(3-acetylphenyl)amino]carbonyl}amino)methyl]benzoic acid](/img/structure/B5797627.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5797632.png)
![Methyl {[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B5797635.png)
